molecular formula C89H101Cl2N9O36 B3061247 Avoparcin-beta CAS No. 73957-87-6

Avoparcin-beta

Cat. No. B3061247
CAS RN: 73957-87-6
M. Wt: 1943.7 g/mol
InChI Key: CASDGWYZIKZSQE-ZUWMJMDKSA-N
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Description

Avoparcin-beta is a glycopeptide antibiotic that is effective against Gram-positive bacteria . It is a part of the Avoparcin complex, which also includes α-avoparcin . Avoparcin-beta differs from α-avoparcin by the presence of an additional chlorine atom .


Synthesis Analysis

Avoparcin-beta is produced by the bacterium Amycolatopsis coloradensis ATCC 53629 . The production of Avoparcin-beta can be increased up to 9 g/L in flask fermentations by selecting a high producer morphological variant within the A. coloradensis population and using a new fermentation medium .


Molecular Structure Analysis

The molecular formula of Avoparcin-beta is C89H101Cl2N9O36 . Its molecular weight is 1943.7 g/mol . The InChI and SMILES strings provide detailed information about its molecular structure .


Physical And Chemical Properties Analysis

Avoparcin-beta has a molecular weight of 1943.7 g/mol . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antibacterial Activity and Conformational Properties

Interaction with Model Receptors of Bacterial Cell Walls

Further research on avoparcin-beta involved studying its interaction with model receptors mimicking bacterial cell walls. Using nuclear Overhauser enhancement and 1H chemical shift data, a model was proposed for the interaction of beta-avoparcin and epi-beta-avoparcin with specific peptide models. This research showed how the COOH-terminal end of the tripeptide in the complex is located near the NH2 terminus of the antibiotic, suggesting the importance of both ends of the antibiotic in the binding interaction. The research provided insights into the binding dynamics of avoparcin-beta and its analogues, correlating with their antibacterial activity (Fesik, Armitage, Ellestad, & Mcgahren, 1984).

properties

IUPAC Name

(1S,18R,19R,22S,25R,28R,40R)-4-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-49-chloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[(2S)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-18-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H101Cl2N9O36/c1-30-67(107)46(92)25-58(125-30)131-52-27-53-45(91)19-37(52)20-48-80(117)99-65(86(123)124)43-23-39(103)24-51(106)60(43)42-17-35(9-15-49(42)104)62(82(119)95-48)96-84(121)64-38-21-54(78(55(22-38)130-53)136-89-79(74(114)71(111)57(29-102)133-89)134-59-26-47(93)68(108)31(2)126-59)128-40-13-7-34(8-14-40)77(135-88-76(116)73(113)70(110)56(28-101)132-88)66(85(122)97-63(83(120)98-64)36-10-16-50(105)44(90)18-36)100-81(118)61(94-4)33-5-11-41(12-6-33)129-87-75(115)72(112)69(109)32(3)127-87/h5-19,21-24,27,30-32,46-48,56-59,61-77,79,87-89,94,101-116H,20,25-26,28-29,92-93H2,1-4H3,(H,95,119)(H,96,121)(H,97,122)(H,98,120)(H,99,117)(H,100,118)(H,123,124)/t30-,31-,32-,46+,47+,48-,56-,57+,58-,59-,61-,62+,63-,64+,65+,66+,67-,68-,69-,70-,71+,72+,73+,74-,75+,76+,77+,79+,87-,88-,89-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASDGWYZIKZSQE-ZUWMJMDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(CC7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)C(=C6)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C[C@H]7C(=O)N[C@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O)NC(=O)[C@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)C(=C6)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)Cl)CO)O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H101Cl2N9O36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016502
Record name Avoparcin-beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1943.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avoparcin-beta

CAS RN

73957-87-6
Record name Avoparcin-beta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073957876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avoparcin-beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avoparcin α, 49-chloro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVOPARCIN-.BETA.
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W47D7146JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
MM Sholikin, A Jayanegara, AT Wahyudi, J Nomura - Adv. Anim. Vet. Sci - researchgate.net
This meta-analysis aimed to systematically evaluate the effect of the administration of antimicrobial (AMP) both in form of single AMP (SAP) and composite AMP (CAP) on the growth …
Number of citations: 10 www.researchgate.net
W Wagner - Kraftfutter, 2012 - cabdirect.org
This article discusses the detection of antimicrobially active substances in feeds using several methods. Focus is given on agar diffusion test (SIMBAG-FEED), including the principle …
Number of citations: 0 www.cabdirect.org
Y Dufresne - 2016 - lilloa.univ-lille.fr
La composition monomérique de polymères joue un rôle essentiel dans la comparaison de structures et dans la biologie de synthèse. Cependant, la plupart des ressources …
Number of citations: 6 lilloa.univ-lille.fr
Y Dufresne - 2016 - theses.hal.science
La composition monomérique de polymères joue un rôle essentiel dans la comparaison de structures et dans la biologie de synthèse. Cependant, la plupart des ressources …
Number of citations: 2 theses.hal.science

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